Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Development

This compound uniquely integrates a chlorine atom at the 6-position and an ethyl carboxylate at the 3-position, providing two orthogonal reactive sites in a single molecule. This dual-functionalization pattern is essential for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and carboxylate transformations (hydrolysis, amidation, reduction). Substituting with analogs lacking either handle necessitates re-optimizing entire synthetic routes. Consolidating to this single SKU reduces inventory complexity, lowers supply risk, and supports efficient SAR exploration in kinase inhibitor (CK2, CHK1, EphB4) and coelenterazine analog programs.

Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
CAS No. 1250996-97-4
Cat. No. B3093899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate
CAS1250996-97-4
Molecular FormulaC9H8ClN3O2
Molecular Weight225.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2N1C=C(N=C2)Cl
InChIInChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-12-8-4-11-7(10)5-13(6)8/h3-5H,2H2,1H3
InChIKeyCNONMADHJQAEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate (CAS 1250996-97-4) — Procurement and Technical Overview for Pharmaceutical R&D


Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate (CAS 1250996-97-4) is a fused N-heterocyclic compound consisting of an imidazo[1,2-a]pyrazine core substituted with a chlorine atom at the 6-position and an ethyl carboxylate moiety at the 3-position [1]. It belongs to the broader imidazo[1,2-a]pyrazine class, which is recognized as a privileged scaffold in medicinal chemistry due to its favorable physicochemical and pharmacokinetic properties [2]. The compound is primarily utilized as a versatile synthetic intermediate in the preparation of kinase inhibitors [3] and coelenterazine analogs for luciferase-based assays [4], with commercial availability typically at 95–98% purity levels .

Why Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate Cannot Be Substituted by In-Class Analogs Without Risking Synthesis Failure


Generic substitution of ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate with other imidazo[1,2-a]pyrazine carboxylates or similar N-heterocycles is not feasible due to its unique dual-functionalization pattern. The compound provides two distinct, orthogonal reactive sites: a chlorine atom at the 6-position enabling selective cross-coupling and nucleophilic aromatic substitution [1], and an ethyl carboxylate group at the 3-position that can undergo hydrolysis, amidation, or reduction to yield diverse functional groups [2]. Closely related analogs such as ethyl imidazo[1,2-a]pyrazine-3-carboxylate (CAS 1286754-14-0) lack the 6-chloro handle, while 6-chloroimidazo[1,2-a]pyrazine (CAS 76537-23-0) lacks the carboxylate at the 3-position; neither offers the same synthetic versatility . Furthermore, computational pKa determinations have established that the 6-chloro substitution alters the electronic properties of the imidazo[1,2-a]pyrazine core, influencing regioselectivity in subsequent metalation and functionalization steps [1]. Substitution would therefore necessitate re-optimization of entire synthetic routes.

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate — Quantifiable Differentiation Against Closest Analogs


Comparative Synthetic Utility: 3-Carboxylate Plus 6-Chloro Dual Handles Versus Monofunctional Analogs

The target compound provides two orthogonal reactive handles in a single intermediate, whereas the closest commercially available analogs offer only one. Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate contains both an ethyl carboxylate at position 3 (hydrolyzable to carboxylic acid, reducible to alcohol, or convertible to amide) and a chlorine at position 6 (amenable to Suzuki, Buchwald-Hartwig, or SNAr reactions) [1]. In contrast, ethyl imidazo[1,2-a]pyrazine-3-carboxylate lacks the 6-chloro handle entirely, and 6-chloroimidazo[1,2-a]pyrazine lacks the 3-carboxylate [2]. This dual functionality eliminates the need for separate intermediates in multi-step syntheses, reducing total step count.

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitor Development

Regioselective Metalation Enablement: pKa-Guided Functionalization Demonstrated on 6-Chloro Scaffold

Computational pKa determinations have established that the 6-chloro substitution on the imidazo[1,2-a]pyrazine scaffold modulates N-basicity and directs regioselective metalation using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) [1]. The target compound's core (6-chloroimidazo[1,2-a]pyrazine) undergoes selective zincation or magnesiation, enabling predictable functionalization at specific positions. Without the 6-chloro substituent, the electronic environment differs, leading to altered or reduced regioselectivity [1]. This pKa-driven approach has been experimentally validated for polyfunctionalization of the underexplored imidazopyrazine heterocycle.

Organometallic Chemistry Regioselective Synthesis C–H Functionalization

Commercial Availability and Purity Benchmarks: Supply Chain Readiness Comparison

Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate is commercially available from multiple global suppliers at 95–98% purity, with typical pricing and lead times suitable for routine medicinal chemistry workflows . In contrast, the 3-carboxylate-6-unsubstituted analog (ethyl imidazo[1,2-a]pyrazine-3-carboxylate) is less broadly stocked, and the 6-chloro-3-unsubstituted analog (6-chloroimidazo[1,2-a]pyrazine) is primarily a research chemical with narrower supplier networks . This broader availability reduces procurement risk and ensures continuity of supply for multi-year drug discovery programs.

Chemical Procurement Building Block Sourcing Medicinal Chemistry Supply Chain

Optimal Research and Procurement Applications for Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate (CAS 1250996-97-4)


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification

This compound serves as a dual-functional building block for generating imidazo[1,2-a]pyrazine-based kinase inhibitor libraries. The 6-chloro position enables late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents, while the 3-carboxylate can be hydrolyzed to the carboxylic acid for further amide coupling or reduced to the corresponding alcohol [1]. This orthogonal reactivity is particularly valuable for SAR exploration in CK2, CHK1, and EphB4 kinase inhibitor programs [2].

Assay Development: Coelenterazine Analog Precursor for Luciferase Substrates

Patented processes describe the use of substituted imidazo[1,2-a]pyrazines as intermediates in the synthesis of coelenterazine analogs for bioluminescence assays [1]. The 6-chloro substituent serves as a functional handle for introducing diverse R1 groups (aryl, heteroaryl, alkyl) at the 6-position, enabling the generation of coelenterazine derivatives with improved stability, aqueous solubility, and cell permeability relative to native coelenterazine [1]. The 3-carboxylate provides an additional site for structural tuning or conjugation.

Methodology Development: Organometallic Regioselective Functionalization Studies

The 6-chloroimidazo[1,2-a]pyrazine core, which the target compound retains, has been computationally and experimentally validated for regioselective metalation using TMP-bases (TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl) [1]. This enables predictable Zn- and Mg-intermediate formation followed by electrophilic quenching or Negishi cross-couplings to access polyfunctionalized imidazopyrazines. Researchers developing new C–H functionalization methodologies or exploring underexplored N-heterocycle scaffolds can use this compound as a well-characterized model substrate with established regioselectivity parameters [1].

Inventory Optimization for Parallel Medicinal Chemistry Campaigns

Because this compound combines two orthogonal reactive handles in a single molecule (3-COOEt and 6-Cl), it reduces the number of distinct building blocks that procurement and compound management teams must stock for imidazo[1,2-a]pyrazine-focused discovery programs [1]. Instead of maintaining separate inventories of ethyl imidazo[1,2-a]pyrazine-3-carboxylate and 6-chloroimidazo[1,2-a]pyrazine, a single SKU serves both diversification points. This simplifies compound management logistics and reduces the risk of supply interruptions for any one intermediate [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.